

# 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

## CAS number 168618-48-2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

Cat. No.: B069591

[Get Quote](#)

## Technical Guide: 2'-Trifluoromethyl-biphenyl-3-carboxylic acid

CAS Number: 168618-48-2

For Researchers, Scientists, and Drug Development Professionals

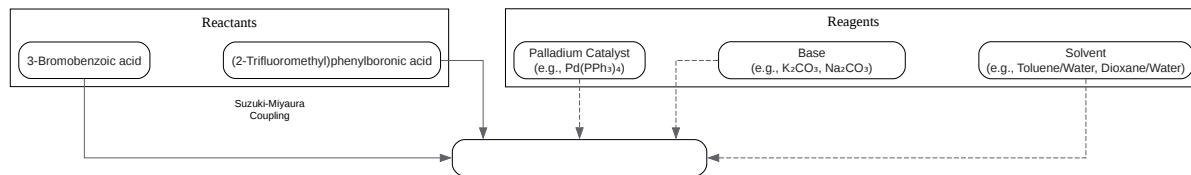
## Introduction

**2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is a biphenyl derivative that has garnered significant interest in medicinal chemistry, primarily as an intermediate and a pharmacologically active molecule. The presence of the trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a compound, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological activities associated with this compound, with a focus on its potential therapeutic applications.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties


| Property          | Value                                                        |
|-------------------|--------------------------------------------------------------|
| IUPAC Name        | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid       |
| CAS Number        | 168618-48-2                                                  |
| Molecular Formula | C <sub>14</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub> |
| Molecular Weight  | 266.22 g/mol                                                 |
| Appearance        | White to off-white solid                                     |
| Solubility        | Soluble in organic solvents such as DMSO and methanol        |
| Purity            | Typically >95%                                               |

## Synthesis

The primary synthetic route to **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

## General Synthetic Scheme

The most common approach involves the coupling of a 3-halobenzoic acid derivative with a (2-trifluoromethyl)phenylboronic acid.



[Click to download full resolution via product page](#)

## A representative synthetic workflow for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of **2'-Trifluoromethyl-biphenyl-3-carboxylic acid**. This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.<sup>[1]</sup>

## Materials:

- 3-Bromobenzoic acid
- (2-Trifluoromethyl)phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- 1 M Hydrochloric acid (HCl)

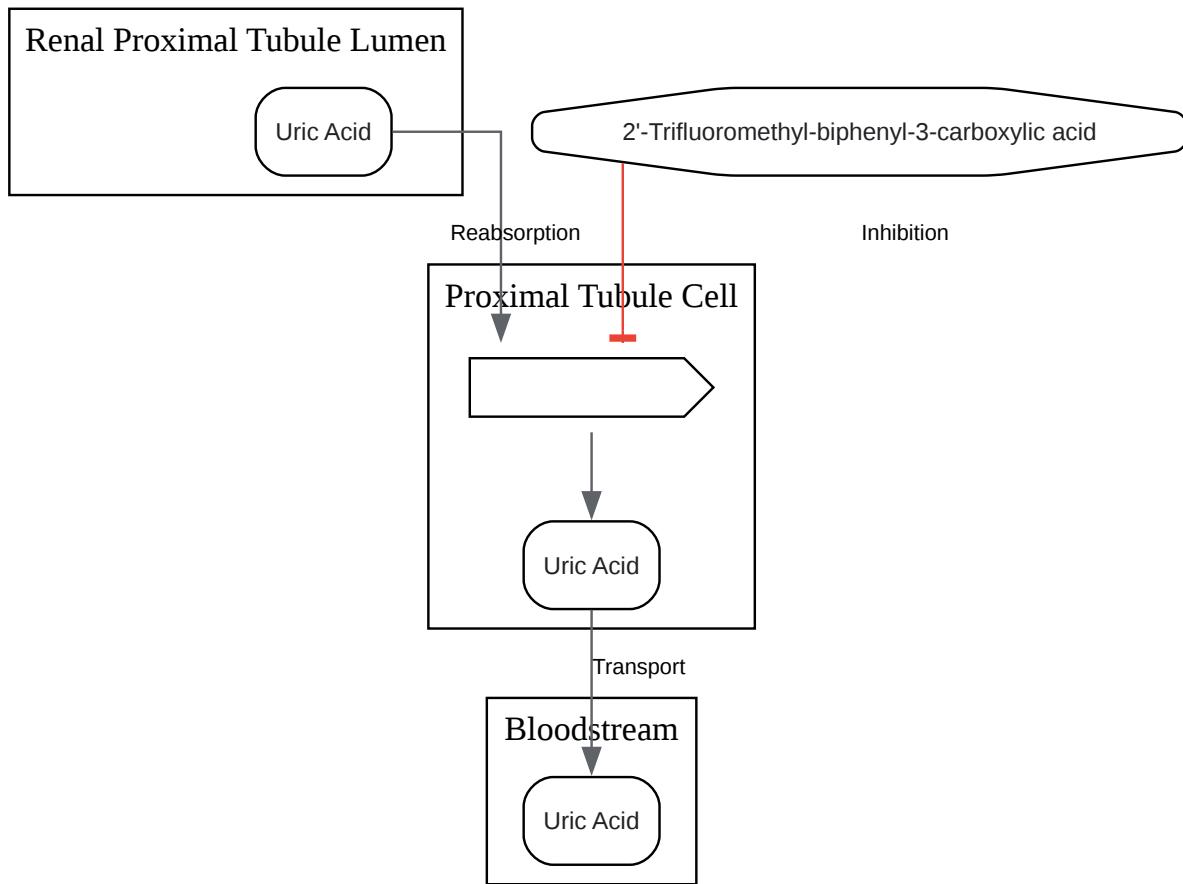
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography on silica gel.

## Biological Activity and Therapeutic Potential

Patent literature indicates that **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is a subject of investigation for its potential as a therapeutic agent, primarily as a URAT1 inhibitor and


potentially as an MTP inhibitor.

## URAT1 Inhibition for Hyperuricemia and Gout

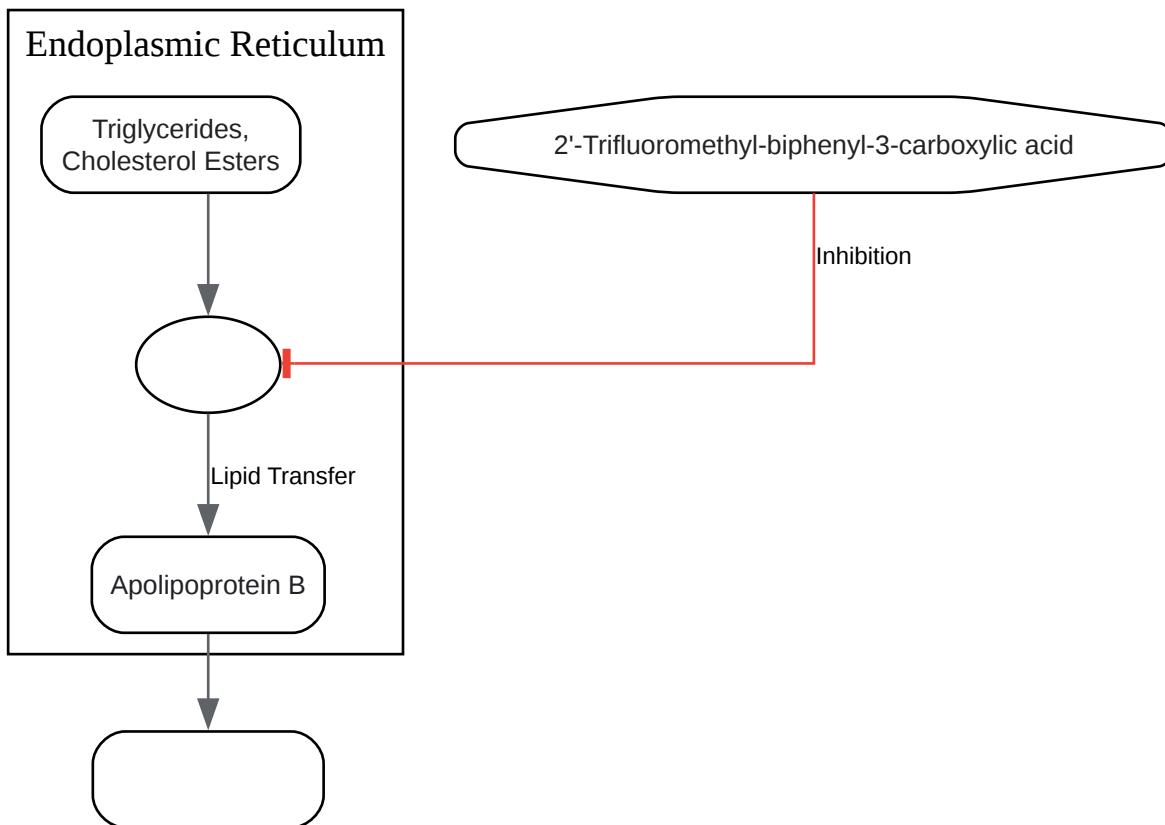
Background: Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the reabsorption of uric acid in the kidneys.[\[2\]](#)[\[3\]](#) Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is a validated therapeutic strategy for the treatment of hyperuricemia and gout.[\[2\]](#)[\[3\]](#)

Activity: While specific quantitative data for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is not publicly available in peer-reviewed literature, its inclusion in patents focused on URAT1 inhibitors suggests it possesses inhibitory activity against this transporter. The general class of biphenyl carboxylic acids has been explored for URAT1 inhibition, with some analogues showing potent activity.[\[2\]](#)

Signaling Pathway: The therapeutic effect of URAT1 inhibitors is achieved by blocking the reabsorption of uric acid in the renal proximal tubules.



[Click to download full resolution via product page](#)


Inhibition of uric acid reabsorption by targeting the URAT1 transporter.

## Potential as an MTP Inhibitor for Dyslipidemia

**Background:** Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver and intestines. Inhibition of MTP can reduce the levels of these lipoproteins and their associated lipids, such as cholesterol and triglycerides, in the bloodstream. This makes MTP a target for the treatment of dyslipidemias.

**Activity:** The structural motif of biphenyl carboxylic acid is also found in some MTP inhibitors. While direct evidence for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** as an MTP inhibitor is limited, its structural similarity to known inhibitors suggests it may have activity at this target.

Mechanism of Action: MTP inhibitors interfere with the lipidation of apolipoprotein B, preventing the formation of VLDL and chylomicrons.



[Click to download full resolution via product page](#)

Mechanism of MTP inhibition in preventing VLDL assembly.

## Data Summary

Currently, publicly available quantitative biological data for **2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is scarce. The information is primarily derived from patent literature which often does not disclose specific  $IC_{50}$  or  $EC_{50}$  values.

Table 2: Summary of Potential Biological Activity

| Target | Therapeutic Area    | Activity            | Data Availability                   |
|--------|---------------------|---------------------|-------------------------------------|
| URAT1  | Hyperuricemia, Gout | Inhibitor           | Implied in patent literature        |
| MTP    | Dyslipidemia        | Potential Inhibitor | Inferred from structural similarity |

## Conclusion

**2'-Trifluoromethyl-biphenyl-3-carboxylic acid** is a chemical entity with significant potential in drug discovery, particularly in the areas of metabolic diseases. Its likely role as a URAT1 inhibitor positions it as a compound of interest for the development of new treatments for hyperuricemia and gout. Further investigation and disclosure of quantitative biological data are necessary to fully elucidate its therapeutic utility. The synthetic accessibility of this compound via Suzuki-Miyaura coupling makes it an attractive scaffold for further chemical exploration and optimization. Researchers and drug development professionals are encouraged to consult the relevant patent literature for more detailed, albeit often qualitative, information regarding the applications of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Microsomal triglyceride transfer protein (MTP): Mechanism of action and role in lipoprotein biogenesis - ProQuest [proquest.com]
- 2. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of human microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS number 168618-48-2]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b069591#2-trifluoromethyl-biphenyl-3-carboxylic-acid-cas-number-168618-48-2>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)